1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a triazole ring substituted with diethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.
Substitution with Diethyl Groups: The diethyl groups can be introduced through alkylation reactions using diethyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-(3,5-diethyl-1H-1,2,4-triazol-1-yl)piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-(1H-1,2,3-triazol-4-yl)piperidine: This compound has a similar structure but with different substitution patterns on the triazole ring.
1-Benzyl-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidine: This compound has methyl groups instead of diethyl groups on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
CAS No. |
917807-12-6 |
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Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-benzyl-4-(3,5-diethyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C18H26N4/c1-3-17-19-18(4-2)22(20-17)16-10-12-21(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
InChI Key |
FSCKLDYITZAFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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